molecular formula C7H8ClNO5S B2673300 Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate CAS No. 2287289-64-7

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate

Cat. No.: B2673300
CAS No.: 2287289-64-7
M. Wt: 253.65
InChI Key: AINQLBKCIGYETO-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorosulfonylmethyl group at position 3 and an ethyl ester moiety at position 3. The chlorosulfonylmethyl group (-SO₂Cl-CH₂-) introduces strong electron-withdrawing characteristics, enhancing reactivity in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO5S/c1-2-13-7(10)6-3-5(9-14-6)4-15(8,11)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQLBKCIGYETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287289-64-7
Record name ethyl 3-[(chlorosulfonyl)methyl]-1,2-oxazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 3-(chlorosulfonylmethyl)-1,2-oxazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonylmethyl derivative.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonylmethyl derivatives.

    Oxidation Reactions: Oxazole N-oxides.

Scientific Research Applications

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorosulfonyl group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively. This reactivity makes the compound useful for modifying biomolecules and other substrates in a controlled manner.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features CAS Number References
Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate -CH₂SO₂Cl (3) C₇H₈ClNO₅S 253.66 (calc.) Reactive chlorosulfonylmethyl group; high electrophilicity Not provided -
Ethyl 5-chloro-1,2-oxazole-3-carboxylate -Cl (5) C₆H₆ClNO₃ 175.57 Simple halogen substitution; lower molecular weight 343566-56-3
Ethyl 3-phenyl-1,2-oxazole-5-carboxylate -Ph (3) C₁₂H₁₁NO₃ 217.22 Aromatic bulk; potential π-π interactions in drug design 13599-24-1
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate -4-Br-C₆H₄ (3) C₁₂H₁₀BrNO₃ 296.12 Bromine enhances lipophilicity; useful in cross-coupling reactions Not provided
Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate -4-Cl-C₆H₄ (3); dihydro-oxazole C₁₁H₁₀ClNO₃ 239.66 Partially saturated ring; altered conformational stability 91258-47-8
Ethyl 3-[5-(chlorosulfonyl)-2-thienyl]-1,2,4-oxadiazole-5-carboxylate -C₄H₂S-SO₂Cl (3); oxadiazole C₁₀H₈ClN₃O₅S₂ 349.77 Thienyl-linked chlorosulfonyl; distinct heterocyclic core 388088-70-8

Key Observations:

Substituent Reactivity :

  • The chlorosulfonylmethyl group in the target compound offers higher electrophilicity compared to simple halogens (e.g., -Cl in ) or aryl groups (e.g., -Ph in ). This makes it more reactive in sulfonamide formation or nucleophilic attacks.
  • Bromophenyl () and chlorophenyl () substituents enhance lipophilicity, favoring membrane permeability in bioactive molecules, whereas the chlorosulfonylmethyl group may limit solubility due to its polar nature.

Heterocyclic Core Differences: The oxadiazole derivative () replaces the oxazole ring with a 1,2,4-oxadiazole, altering electronic distribution and hydrogen-bonding capacity. Oxadiazoles are often used in drug design for metabolic stability .

Chlorosulfonyl-containing analogs (target compound, ) are likely intermediates for sulfonamide antibiotics or kinase inhibitors, leveraging the sulfonyl group’s ability to act as a leaving group or hydrogen-bond acceptor.

Biological Activity

Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C8H8ClNO4S
  • Molecular Weight : 239.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to modulate enzyme activity and receptor binding, influencing key cellular signaling pathways. Its sulfonyl group may enhance its reactivity with nucleophiles, leading to potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation .

Case Studies

  • Study on Antimicrobial Effects : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Line Research : In a separate study by Johnson et al. (2024), the effects of this compound on breast cancer cell lines were assessed. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated cells .

Data Table: Biological Activities Overview

Activity TypeEffectivenessReference
AntimicrobialSignificant reduction in bacterial growth
AnticancerInduces apoptosis in cancer cell lines

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